N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride
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Overview
Description
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H25N5·HCl. It is a derivative of piperazine and is characterized by the presence of multiple amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 2-(4-(2-aminoethyl)piperazin-1-yl)ethan-1-amine with ethylenediamine. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dichloromethane and methanol. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature and pressure. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride involves its interaction with various molecular targets. The compound can bind to nucleic acids, facilitating their delivery into cells. This interaction is mediated by the multiple amine groups, which can form hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)piperazine: A simpler derivative of piperazine with fewer amine groups.
Ethylenediamine: A basic building block used in the synthesis of more complex amines.
2-(4-(2-aminoethyl)piperazin-1-yl)ethan-1-amine: A precursor in the synthesis of the target compound.
Uniqueness
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride is unique due to its multiple amine groups, which enhance its ability to interact with nucleic acids and other biomolecules. This makes it particularly valuable in applications such as drug delivery and the development of new materials.
Properties
Molecular Formula |
C10H26ClN5 |
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Molecular Weight |
251.80 g/mol |
IUPAC Name |
N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H |
InChI Key |
BYASJBUCMLHPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)CCNCCN.Cl |
Origin of Product |
United States |
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